molecular formula C17H28N4OS B4736117 N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4736117
M. Wt: 336.5 g/mol
InChI Key: GKYAUASSOQGPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of thioacetamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has shown promising results in various scientific research fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. The compound has also been evaluated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. The compound has also been shown to induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to possess antimicrobial activity against a wide range of microorganisms. In addition, it has been reported to have anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yields. The compound is also stable under normal laboratory conditions. However, the limitations of this compound include its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential direction is to study its potential as a drug candidate for the treatment of Alzheimer's, Parkinson's, and epilepsy. Another direction is to investigate its potential as an anticancer agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to explore its potential applications in other fields such as agriculture and food science.
In conclusion, N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its applications in various fields.

properties

IUPAC Name

N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4OS/c1-21-16(13-8-6-7-9-13)19-20-17(21)23-12-15(22)18-14-10-4-2-3-5-11-14/h13-14H,2-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYAUASSOQGPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCCC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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